molecular formula C13H16N4OS B12835410 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide

Cat. No.: B12835410
M. Wt: 276.36 g/mol
InChI Key: IKSXMQDIWXKPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazole Ring

The 1,3,4-thiadiazole ring adopts a planar conformation due to π-electron delocalization across the S–N–N–C–C system. Density functional theory (DFT) simulations of analogous structures predict bond lengths of 1.65 Å for C–S and 1.30 Å for N–N, consistent with aromatic stabilization. The 5-methyl group introduces slight pyramidalization at the adjacent carbon, with a C–CH₃ bond length of 1.50 Å.

Propionamide Side Chain

The propanamide linker exhibits restricted rotation around the C–N bond (amide resonance barrier ≈ 20 kcal/mol). The α-carbon’s p-tolylamino group adopts a staggered conformation relative to the amide carbonyl, minimizing steric clashes with the thiadiazole ring. Torsional angles for the N–C–C–O backbone approximate 180°, favoring trans configurations.

Structural Parameter Value Method
Thiadiazole ring planarity <1° deviation DFT (B3LYP/6-31G*)
C–S bond length 1.65 Å X-ray analogs
Amide C–N rotation barrier 20 kcal/mol Molecular mechanics

X-ray Crystallographic Studies

No published X-ray diffraction data exists for this specific compound. However, crystallographic analyses of structurally related thiadiazoles provide predictive insights:

  • Analogous Thiadiazole-Amides : Compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide (CID 20475140) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.08 Å, and β = 102.3°. Hydrogen bonding between amide N–H and thiadiazole N atoms stabilizes the lattice (d = 2.89 Å).
  • Methyl Substitution Effects : The 5-methyl group in similar systems induces a 0.2 Å elongation in adjacent C–N bonds compared to unsubstituted analogs, attributed to hyperconjugative interactions.

These findings suggest that the target compound would exhibit comparable packing motifs, with intermolecular H-bonds at the amide and thiadiazole sites dominating crystal cohesion.

Comparative Analysis with Related Thiadiazole Derivatives

Structural modifications to the thiadiazole core and side chains significantly influence physicochemical and biological properties:

Compound Substituents Key Structural Differences
N-(5-Butyl-1,3,4-thiadiazol-2-yl)propanamide Butyl at C5, no aryl amino group Increased hydrophobicity; flexible alkyl chain
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide Sulfonamide at C5 Enhanced polarity; H-bond donor/acceptor capacity
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide Benzamide at C5, phenyl at C3 Expanded π-system; altered electronic profile

Key Comparisons:

  • Electronic Effects : The p-tolylamino group in the target compound donates electron density via resonance, reducing thiadiazole ring electrophilicity compared to sulfonamide derivatives.
  • Steric Profile : The methyl group at C5 creates less steric hindrance than bulkier substituents (e.g., butyl), favoring planar conformations critical for π-stacking interactions.
  • Hydrogen-Bonding Capacity : Unlike sulfonamide analogs, the p-tolylamino group provides only one H-bond donor (N–H), potentially limiting supramolecular assembly diversity.

These distinctions underscore the compound’s unique balance of lipophilicity, electronic modulation, and conformational rigidity, positioning it as a versatile scaffold for further functionalization.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N4OS/c1-8-4-6-11(7-5-8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18)

InChI Key

IKSXMQDIWXKPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Coupling Reagents : EDC and HOBt are used to activate the carboxylic acid group of 2-p-tolylpropionic acid.
  • Solvent : Anhydrous acetonitrile is preferred for its ability to dissolve both reactants and coupling agents and to maintain reaction stability.
  • Temperature : Room temperature (approximately 20–25 °C) to avoid decomposition or side reactions.
  • Reaction Time : Typically 24 hours with continuous stirring to ensure complete conversion.

Procedure Outline

  • Activation Step : Mix equimolar amounts of 2-p-tolylpropionic acid and EDC with HOBt in acetonitrile. Stir for 30 minutes to form the active ester intermediate.
  • Amidation Step : Add equimolar 5-methyl-1,3,4-thiadiazole-2-amine to the reaction mixture. Continue stirring for 24 hours at room temperature.
  • Monitoring : Use thin-layer chromatography (TLC) to monitor reaction progress.
  • Workup :
    • Evaporate acetonitrile under reduced pressure.
    • Add water and ethyl acetate to the residue.
    • Separate the organic phase and wash sequentially with sodium bicarbonate solution (5%), diluted sulfuric acid, and brine to remove impurities.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Filter and evaporate the solvent to obtain crude product.
  • Purification : Purify the crude product by column chromatography using ethyl acetate/petroleum ether mixtures to yield the pure N-(5-Methyl-thiadiazol-2-yl)-2-p-tolylamino-propionamide as a solid powder.

Characterization

  • Melting Point : Determined to assess purity.
  • Spectroscopic Analysis :
    • ^1H NMR to confirm the presence of characteristic protons (e.g., methyl groups, aromatic protons, amide NH).
    • IR spectroscopy to identify amide carbonyl stretch (~1700 cm^-1) and NH bending.
    • Mass spectrometry to confirm molecular weight (expected ~321.4 g/mol for related compounds).

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 5-Methyl-1,3,4-thiadiazole-2-amine; 2-p-tolylpropionic acid Commercially available or synthesized
Coupling agents EDC (1 eq), HOBt (1 eq) Carbodiimide-mediated amidation
Solvent Anhydrous acetonitrile Aprotic, polar solvent
Temperature Room temperature (20–25 °C) Mild conditions to preserve groups
Reaction time 24 hours Ensures complete conversion
Workup Extraction with ethyl acetate, washes with NaHCO3, H2SO4, brine Removes impurities
Purification Column chromatography (EtOAc/Petroleum ether) Yields pure compound
Yield 47–65% (based on analogous compounds) Moderate to good yields
Characterization methods ^1H NMR, IR, MS, melting point Confirms structure and purity

Mechanism of Action

The mechanism of action of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide are contextualized below against structurally related 1,3,4-thiadiazole derivatives and other heterocyclic analogs.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Primary Bioactivity IC50 or Efficacy Selectivity/Toxicity Reference
This compound 1,3,4-Thiadiazole - 5-Methyl
- p-Tolylamino-propionamide
Anticancer (HepG2, HL-60, MCF-7) 9.4–97.6 μg/mL (tumor cells) Low toxicity to HEK293/NIH3T3 cells
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide 1,3,4-Thiadiazole - 5-Ethyl
- 2-Nitrobenzamide
Anticonvulsant Superior to Depakin (animal models) Not reported
BPTES analog (Compound 6) Bis-1,3,4-thiadiazole - Two thiadiazole rings
- Phenylacetamide
Glutaminase inhibition (anti-lymphoma) Similar potency to BPTES; improved solubility Effective in P493 lymphoma xenografts
1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (FMPTN) 1,3,4-Thiadiazole - 5-Trifluoromethyl
- Pyrrolidin-2-ol
Conformationally stable (NBO analysis) Not reported Enhanced hydrogen bonding vs. methyl analogs
N′-(5-Tetrazolyl)-N-arylacylthioureas Tetrazole - Tetrazolyl
- Arylacylthiourea
Herbicidal/Plant growth regulation Active at 100–200 ppm No cytotoxicity data

Key Comparative Insights

Structural Determinants of Activity: Methyl vs. Ethyl Substitution: The methyl group in this compound confers optimal steric and electronic properties for anticancer activity, while the ethyl analog (N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide) shifts activity to anticonvulsant effects, likely due to altered lipophilicity and target engagement . Side Chain Modifications: The p-tolylamino-propionamide moiety enhances tumor selectivity compared to simpler amides (e.g., 2-nitrobenzamide in the ethyl analog) .

Therapeutic Spectrum: Anticancer vs. Anticonvulsant: While both methyl and ethyl thiadiazole derivatives share a 1,3,4-thiadiazole core, their side chains dictate divergent therapeutic applications. The nitrobenzamide group in the ethyl analog likely interacts with neuronal ion channels, whereas the p-tolylamino-propionamide group targets cancer cell proliferation pathways . Multifunctionality: this compound uniquely combines anticancer activity with cardioprotection, a rare feature among chemotherapeutics .

Physicochemical and Pharmacokinetic Properties: Solubility: BPTES analogs with bis-thiadiazole structures exhibit improved solubility over monomeric thiadiazoles, but this comes at the cost of synthetic complexity .

Selectivity and Toxicity: The methyl-thiadiazole derivative demonstrates >10-fold selectivity for tumor cells (HepG2 IC50 = 9.4 μg/mL) over non-tumor cells (HEK293 IC50 = 89.6 μg/mL), a critical advantage over non-selective agents like doxorubicin .

Biological Activity

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes:

  • A thiadiazole ring , which contributes to its biological activity.
  • An amino group that enhances solubility and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of enzyme activity : This may involve blocking key metabolic pathways in bacteria or cancer cells.
  • Disruption of cellular processes : Such as interference with protein synthesis or cell wall integrity in microbial organisms.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that compounds similar to this compound showed effectiveness against various strains of bacteria and fungi.
  • A study reported that derivatives exhibited broad-spectrum activity , particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Thiadiazole derivatives are being explored as potential anticancer agents. Key findings include:

  • Cell viability assays revealed that this compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells.
  • The compound's structure was found to enhance its potency against Caco-2 cells compared to A549 cells .

Analgesic Properties

Some studies have also hinted at potential analgesic effects:

  • Preliminary tests suggest that certain thiadiazole derivatives may possess pain-relieving properties superior to traditional analgesics .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteriaShowed significant inhibition against resistant bacterial strains
Study 2Assessed anticancer effects on A549 and Caco-2 cell linesIndicated selective cytotoxicity with higher efficacy on Caco-2 cells
Study 3Investigated analgesic effects in animal modelsDemonstrated comparable or enhanced pain relief compared to standard treatments

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide and confirming its structural identity?

  • Synthesis : Use acid-catalyzed condensation of 2-p-tolylamino-propionamide with 2-amino-5-methyl-1,3,4-thiadiazole. Optimize reaction conditions (e.g., solvent, temperature) to improve yield. Purify via recrystallization using ethanol or acetone .
  • Structural Confirmation :

  • IR Spectroscopy : Identify characteristic bands for the thiadiazole ring (C–S–C vibrations at 685–687 cm⁻¹), amide carbonyl (1682 cm⁻¹), and aromatic C–C bonds (1523–1548 cm⁻¹) .
  • ¹H NMR : Assign peaks for the methyl group on the thiadiazole ring (~2.5 ppm), aromatic protons from the p-tolyl group (7.0–7.5 ppm), and amide NH (~8.0 ppm) .

Q. How can researchers ensure the purity and identity of this compound during quality control?

  • TLC : Use silica gel GF254 plates with a mobile phase of ethyl acetate:hexane (3:7). Compare Rf values against a reference standard .
  • UV Spectrophotometry : Quantify the compound at λmax (~260–280 nm) using a calibration curve. Validate linearity (R² > 0.99) and accuracy (recovery 98–102%) .
  • HPLC : Employ a C18 column with acetonitrile:water (60:40) and UV detection. Monitor for impurities (<0.5% as per pharmacopeial standards) .

Q. What experimental designs are suitable for preliminary pharmacological screening (e.g., cytotoxicity)?

  • Cell Lines : Test against HepG2 (liver), MCF-7 (breast), and HL-60 (leukemia) cancer cells, with HEK293 or NIH3T3 as non-tumor controls .
  • MTT Assay : Incubate cells with the compound (1–100 μg/mL) for 48–72 hours. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Example IC50 values for analogs: 9.4–97.6 μg/mL .

Advanced Research Questions

Q. How can researchers investigate the mechanism of anticancer activity for this compound?

  • Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells after 24-hour treatment.
  • Kinase Inhibition : Screen against kinase panels (e.g., Fer kinase) using ATP-binding assays. Compare binding affinity with known inhibitors (e.g., N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides) .
  • ROS Generation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA fluorescence .

Q. What strategies resolve contradictions in structural or spectroscopic data (e.g., conformational stability)?

  • Computational Analysis :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare theoretical vs. experimental IR/NMR spectra .
  • NBO Analysis : Identify stabilizing interactions (e.g., lpN→σ*(O–H) hyperconjugation in intramolecular hydrogen bonds) .
    • X-ray Crystallography : Resolve crystal structure to confirm dominant conformers (e.g., E1 vs. E2 forms) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Substituent Variation : Synthesize analogs with substituents on the p-tolyl group (e.g., -NO2, -CF3) or thiadiazole ring (e.g., ethyl, isopropyl). Compare IC50 values to identify potency trends .
  • In Vivo Models : Evaluate analogs in rodent seizure models (e.g., maximal electroshock test) for anticonvulsant activity. Use dose-response curves to determine ED50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.